![molecular formula C13H21NO6S B13511350 7-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13511350.png)
7-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylic acid is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a dioxo-thia-azaspiro framework, and a carboxylic acid functional group. It is primarily used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a thia-azaspiro compound.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide or carboxylating reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the dioxo functionality or reduce other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
7-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected nitrogen and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. This can lead to inhibition or modulation of enzymatic activity, making it useful in biochemical studies and drug development .
Comparison with Similar Compounds
Similar Compounds
- 7-[(Tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid
- 7-[(Tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-5-carboxylic acid
- 7-[(Tert-butoxy)carbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid
Uniqueness
What sets 7-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylic acid apart is its unique spirocyclic structure combined with the presence of a dioxo-thia moiety. This combination imparts distinct chemical reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H21NO6S |
|---|---|
Molecular Weight |
319.38 g/mol |
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO6S/c1-12(2,3)20-11(17)14-6-4-13(5-7-14)8-9(10(15)16)21(13,18)19/h9H,4-8H2,1-3H3,(H,15,16) |
InChI Key |
PPVDHSQQYXZUHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(S2(=O)=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


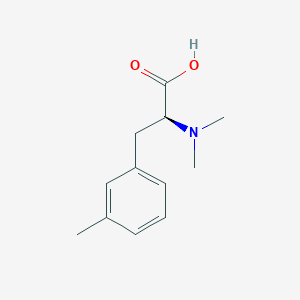
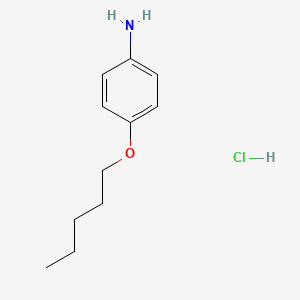
![1-(1-(4-Chloro-5-cyclopropylpyrimidin-2-yl)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride](/img/structure/B13511280.png)

![1-[5-(Propan-2-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13511285.png)
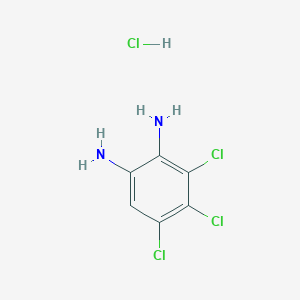
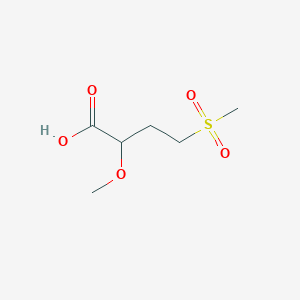
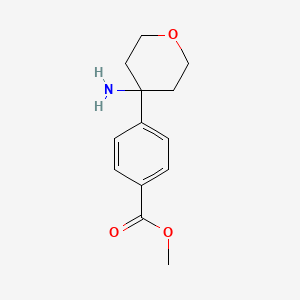
![1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13511327.png)
![2-[(3-Bromopyridin-2-yl)oxy]ethan-1-aminedihydrochloride](/img/structure/B13511334.png)
![4-[4-(Bromomethyl)phenoxy]-1,2-difluorobenzene](/img/structure/B13511346.png)
![3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid](/img/structure/B13511347.png)
![3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde](/img/structure/B13511353.png)
![rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine](/img/structure/B13511356.png)
